molecular formula C18H22N2O B5532448 3-{[2-(1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one

3-{[2-(1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B5532448
M. Wt: 282.4 g/mol
InChI Key: DOACMWMKBQGINY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules similar to the target compound often involves multi-step reactions. For example, a one-pot, three-component synthesis method was reported for related compounds, indicating the possibility of an efficient synthetic route for this compound as well (Ahadi, Mirzaei, & Bazgir, 2010).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity has been studied using techniques like X-ray diffraction, which provides insights into the arrangement of atoms and the conformation of the molecule (Xing, 2010).

Chemical Reactions and Properties

The reactivity of such molecules can be diverse, influenced by the indole moiety and the cyclohexenone ring. For instance, indole derivatives participate in various reactions, forming biologically active compounds (Avdeenko, Konovalova, & Yakymenko, 2020). The cyclohexenone part might undergo reactions typical for α,β-unsaturated carbonyl compounds.

Physical Properties Analysis

Compounds with similar structures exhibit distinct physical properties, such as polymorphism, which affects their solid-state form and stability (Vogt, Williams, Johnson, & Copley, 2013).

Chemical Properties Analysis

The chemical properties of such molecules can be explored through spectroscopic methods, including NMR, FT-IR, and UV-Visible spectroscopy, providing detailed information on the chemical environment of atoms and the electronic structure of the molecule (Fatima, Bhadoria, Srivastava, Verma, Siddiqui, & Javed, 2021).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications. For example, mechanistic studies could reveal more about its biological effects, and it could potentially be developed into a therapeutic agent .

properties

IUPAC Name

3-[2-(1H-indol-3-yl)ethylamino]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-18(2)10-14(9-15(21)11-18)19-8-7-13-12-20-17-6-4-3-5-16(13)17/h3-6,9,12,19-20H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOACMWMKBQGINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663601
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-{[2-(1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one

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